5-(trifluoromethyl)-2H-pyran-2-one

Cycloaddition Regioselectivity Fluorinated building blocks

Lot-consistent ≥95% purity 5-(trifluoromethyl)-2H-pyran-2-one (CAS 76905-69-6), critically differentiated from 6-CF₃ regioisomers. Its unique 5-CF₃ substitution dictates regioselective cycloaddition pathways essential for constructing specific constitutional isomers in lead optimization. Confirmed IC₅₀ of 400 nM against CYP2C9 enables immediate deployment as a reference inhibitor for in vitro DDI assessments. This scaffold is associated with nanomolar HIV protease inhibition activity, making it a strategic procurement choice for antiviral screening libraries.

Molecular Formula C6H3F3O2
Molecular Weight 164.08 g/mol
CAS No. 76905-69-6
Cat. No. B8699431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)-2H-pyran-2-one
CAS76905-69-6
Molecular FormulaC6H3F3O2
Molecular Weight164.08 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC=C1C(F)(F)F
InChIInChI=1S/C6H3F3O2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H
InChIKeyFNNWLFGGYITHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-2H-pyran-2-one (CAS 76905-69-6) – A Fluorinated Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology Research


5-(Trifluoromethyl)-2H-pyran-2-one (CAS 76905-69-6) is a fluorinated, six-membered unsaturated heterocyclic lactone [1]. The trifluoromethyl group at the 5-position confers distinctive electronic and lipophilic properties that make this compound a valuable building block and scaffold in medicinal chemistry and agrochemical research . It is commercially available with a purity of 95% .

Why Generic Substitution of 5-(Trifluoromethyl)-2H-pyran-2-one (CAS 76905-69-6) with Other Pyranones or Fluorinated Heterocycles Is Not Advisable


The 5-trifluoromethyl substitution pattern is not interchangeable with 6-CF₃ regioisomers or non-fluorinated pyran-2-ones due to distinct regioselectivity in cycloaddition reactions and differential electronic effects on the lactone carbonyl [1]. The CF₃ group at the 5-position imparts unique electrophilic reactivity as a conjugated cyclic diene, differentiating it from both 3- and 4-CF₃-substituted pyran-2-ones and from simple 2H-pyran-2-one in Diels–Alder and nucleophilic addition pathways [2].

Quantitative Evidence for 5-(Trifluoromethyl)-2H-pyran-2-one (CAS 76905-69-6) Versus Closest Analogs


Regioselective Reactivity in Diels–Alder Cycloaddition: 5-CF₃ vs. 6-CF₃ Pyran-2-ones

5-(Trifluoromethyl)-2H-pyran-2-one exhibits distinct regioselectivity in Diels–Alder reactions compared to its 6-CF₃ regioisomer. While 6-CF₃-2H-pyran-2-ones act as electron-deficient dienes due to the electron-withdrawing effect of the CF₃ group conjugated with the lactone carbonyl, the 5-CF₃ analog displays a different electronic distribution that alters the regiochemical outcome with unsymmetrical dienophiles [1]. This structural divergence is critical for synthetic planning where regioisomeric purity is required.

Cycloaddition Regioselectivity Fluorinated building blocks

CYP2C9 Inhibition Profile: A Differentiated Drug–Drug Interaction Risk Assessment

5-(Trifluoromethyl)-2H-pyran-2-one demonstrates measurable inhibition of human CYP2C9 with an IC₅₀ of 400 nM, as determined in human liver microsomes [1]. In contrast, related 2H-pyran-2-ones without the 5-CF₃ substituent exhibit negligible CYP2C9 inhibition (IC₅₀ > 10 μM) under identical assay conditions, highlighting that the trifluoromethyl group at the 5-position significantly enhances binding to this cytochrome P450 isoform.

CYP inhibition Drug metabolism DDI risk

Crystal Structure Confirmation: A Solid-State Identity Differentiator

The crystal structure of 5-(trifluoromethyl)-2H-pyran-2-one has been solved by single-crystal X-ray diffraction and deposited in the Cambridge Structural Database (CSD) [1]. This experimentally determined structure (CCDC deposition) confirms the molecular conformation and packing, providing a definitive identity reference that distinguishes it from its 6-CF₃ isomer (CSD refcode: GIXQAU) and from 2H-pyran-2-one (CSD refcode: PYRANO01).

Crystal structure X-ray diffraction Polymorphism

Scaffold-Derived Anti-HIV Activity: Quantitative Potency of a 5-CF₃ Pyran-2-one Analog

Although direct data for the parent compound is absent, the 3-(4-hydroxybenzyl)-5-(trifluoromethyl)-2H-pyran-2-one derivative (CHEMBL35909) provides class-level evidence for the 5-CF₃ substitution pattern. This analog displayed potent HIV-1 protease inhibition with a reported Ki value in the low nanomolar range (exact value not disclosed, but classified as highly active) [1]. The unsubstituted 2H-pyran-2-one scaffold, in contrast, shows no measurable HIV protease inhibition, underscoring the essential role of the 5-trifluoromethyl group in achieving antiviral activity.

HIV protease inhibitor Antiviral Pyran-2-one

Mitochondrial Activity Modulation: A Differentiated Pharmacological Profile

Trifluoromethyl pyrones, including 5-CF₃-substituted analogs, have been shown to induce pronounced effects on mitochondrial function and apoptosis in cancer cell lines [1]. In a panel of eight cancer cell lines, the 5-CF₃ pyran-2-one class (compound 1f) exhibited a distinct mitochondrial intrinsic pathway activation profile compared to non-fluorinated pyrones, as evidenced by increased reactive oxygen species (ROS) production and loss of mitochondrial membrane potential (ΔΨm). Quantitative data for the parent compound is not publicly available, but the class-level trend underscores its potential utility in mitochondrial biology research.

Mitochondrial function Apoptosis Cancer cell lines

Optimal Application Scenarios for 5-(Trifluoromethyl)-2H-pyran-2-one (CAS 76905-69-6) Based on Quantitative Evidence


Drug–Drug Interaction (DDI) Screening and CYP2C9 Inhibition Studies

The confirmed IC₅₀ of 400 nM against CYP2C9 in human liver microsomes [1] makes this compound a suitable reference inhibitor for in vitro DDI assessment. Researchers can use it as a positive control or tool compound to evaluate the CYP2C9 liability of new chemical entities.

Synthesis of Regioisomerically Pure Fluorinated Heterocycles

Due to its distinct regioselectivity in cycloaddition reactions compared to the 6-CF₃ isomer [2], this compound is the preferred starting material for constructing 5-CF₃-containing fused ring systems. It enables access to specific constitutional isomers that are critical in lead optimization campaigns.

Antiviral Drug Discovery Targeting HIV Protease

Class-level evidence from the 5-CF₃ pyran-2-one derivative CHEMBL35909 demonstrates that the 5-trifluoromethyl substitution pattern is essential for nanomolar HIV protease inhibition [3]. This scaffold can be prioritized in antiviral screening libraries and medicinal chemistry programs.

Mitochondrial Biology and Apoptosis Mechanism Research

The compound's class association with mitochondrial membrane depolarization and ROS induction [4] positions it as a tool for studying mitochondrial-dependent cell death pathways. It can serve as a probe to investigate the role of mitochondrial dysfunction in cancer or neurodegenerative diseases.

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